trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate, also known as Oclacitinib maleate, is a pharmaceutical compound primarily classified as a Janus Kinase inhibitor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of allergic conditions and inflammatory diseases in veterinary medicine.
trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. It is specifically recognized for its role as a selective inhibitor of Janus Kinases, which are key players in the signaling pathways of various cytokines involved in immune responses .
The synthesis of trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate involves several steps that include the formation of the pyrrolo[2,3-d]pyrimidine core structure and subsequent modifications to introduce the methanesulfonamide and maleate groups.
The molecular structure of trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate features a complex arrangement that includes:
The compound's structural formula can be represented as follows:
Key data points include:
The chemical reactivity of trans-N-methyl-1-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide maleate can be characterized by its interactions with biological targets:
CAS No.: 22054-14-4
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.:
CAS No.: 136112-79-3